Product packaging for Dioxadrol(Cat. No.:CAS No. 6495-46-1)

Dioxadrol

Cat. No.: B1208953
CAS No.: 6495-46-1
M. Wt: 309.4 g/mol
InChI Key: HGKAMARNFGKMLC-UHFFFAOYSA-N
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Description

Historical Context of Dioxadrol Discovery and Initial Chemical Characterization

This compound was first synthesized in the 1960s by Hardie and his colleagues. benchchem.com It was initially developed during a period of active research into new analgesic agents. bocsci.comwikipedia.orgiiab.me The primary goal was to create a potent pain reliever for human use. However, during its clinical evaluation, the development of this compound was discontinued (B1498344) due to reports of adverse side effects such as nightmares and hallucinations. bocsci.comwikipedia.orgiiab.me

The chemical structure of this compound, scientifically known as 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine, features a piperidine (B6355638) ring attached to a 1,3-dioxolane (B20135) moiety. benchchem.combocsci.com This unique structure gives rise to stereoisomerism, meaning it can exist in different spatial arrangements. The compound has four isomeric forms. psu.edunih.gov The two primary diastereomers are alpha-dioxadrol and beta-dioxadrol. The alpha-diastereomer is further composed of two enantiomers: α-(+)-Dioxadrol, also known as dexoxadrol (B1663360), and α-(-)-Dioxadrol, or levoxadrol (B1675189). psu.edunih.gov Initial chemical characterization and subsequent research revealed that these isomers possess distinct biological activities. psu.edunih.gov X-ray crystallography studies later confirmed the absolute configuration of the biologically active dexoxadrol as (4S, 6S). benchchem.comnih.gov

Placement of this compound within the Chemical Landscape of Dissociative Compounds

This compound is classified as a dissociative anesthetic. bocsci.comwikipedia.orgiiab.me This places it in the same pharmacological class as other well-known compounds like phencyclidine (PCP) and ketamine. bocsci.comresearchgate.net Dissociative agents are characterized by their ability to induce a state of altered consciousness, characterized by a sense of detachment from one's body and environment.

The chemical structure of this compound, while distinct, shares functional similarities with other dissociative compounds. Its key structural feature is the dioxolane ring system. benchchem.com Like PCP, this compound and its active isomer, dexoxadrol, have been shown to produce similar behavioral effects in animal studies. benchchem.combocsci.com This similarity in pharmacological effects is attributed to their shared mechanism of action, which involves antagonism of the N-methyl-D-aspartate (NMDA) receptor. benchchem.combocsci.comwikipedia.org

The study of this compound and its isomers has provided valuable tools for probing the specific binding sites and structure-activity relationships of dissociative compounds. nih.gov The stereoselectivity of its isomers, where dexoxadrol exhibits potent PCP-like activity while levoxadrol does not, has been particularly important in understanding the requirements for interaction with the PCP receptor. psu.edunih.gov

Evolution of Academic Inquiry into this compound's Molecular Interactions

Academic research into this compound has evolved from initial behavioral observations to detailed investigations of its molecular interactions. Early studies focused on the pharmacological effects of the different isomers, establishing that dexoxadrol was the enantiomer responsible for the PCP-like dissociative effects. psu.edunih.gov Levoxadrol, in contrast, was found to exhibit some morphine-like sedative properties, though it did not produce the same behavioral effects as dexoxadrol. benchchem.com

Subsequent research delved into the biochemical basis for these differences, utilizing radioligand binding assays. These studies demonstrated that dexoxadrol has a high affinity for the PCP binding site located within the ion channel of the NMDA receptor. benchchem.comresearchgate.net It acts as a non-competitive antagonist, blocking the flow of ions through the channel and thereby inhibiting the excitatory neurotransmission mediated by glutamate (B1630785). benchchem.com In contrast, levoxadrol shows a much weaker affinity for this site. benchchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO2 B1208953 Dioxadrol CAS No. 6495-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18/h1-6,9-12,18-19,21H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKAMARNFGKMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863446
Record name 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine
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Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6495-46-1, 4741-41-7
Record name Dioxadrol
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Record name Dioxadrol [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,2-Diphenyl-1,3-dioxolan-4-yl)piperidine
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Record name DIOXADROL
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Record name DEXOXADROL
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7675
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies and Derivatization Strategies for Dioxadrol

Foundational Reaction Sequences for Dioxadrol Scaffold Construction

Early synthetic routes to this compound involved the reaction of 2-(2-piperidyl)-1,2-ethanediol with dimethoxydiphenylmethane to yield 2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride as a mixture of diastereomers psu.edu. A foundational approach for constructing the 2-(1,3-dioxolan-4-yl)piperidine scaffold, particularly for dexoxadrol (B1663360) derivatives, involves the acetalization of benzophenone (B1666685) with glycerol (B35011) to form the dioxolane intermediate benchchem.compsu.edu. This is followed by reaction sequences that build the piperidine (B6355638) ring onto this dioxolane core.

A key step in the synthesis of certain dexoxadrol analogues is a hetero-Diels-Alder reaction between a dioxolane-derived imine and Danishefsky's diene psu.edursc.org. This reaction sequence contributes to the construction of the piperidine ring system attached to the dioxolane moiety. Another reported methodology for the asymmetric synthesis of 2-(1,3-dioxolan-4-yl)piperidines utilizes a highly stereoselective addition of vinylmagnesium bromide to N-(3-butenyl)imines derived from D-glyceraldehyde diphenyl ketal, followed by a ring-closing metathesis reaction researchgate.netthieme-connect.com.

Stereoselective Synthesis Approaches and Control of Enantiomeric Purity

Given the presence of multiple chiral centers in this compound, controlling the stereochemistry during synthesis is crucial to obtain specific enantiomers or diastereomers. This compound has chiral centers at position 2 of the piperidine ring and position 4 of the 1,3-dioxolane (B20135) ring psu.edunih.gov. Dexoxadrol, for instance, has the (4S,6S) absolute configuration benchchem.com.

Asymmetric Synthesis Techniques Applied to this compound Precursors

A reported asymmetric synthesis of dexoxadrol from D-mannitol involves several steps, including the formation of an enantiomerically pure imine and a subsequent imino-Diels-Alder reaction researchgate.netthieme-connect.comnih.gov. This strategy allows for the control of the stereochemistry at the ring junction between the piperidine and dioxolane rings nih.gov.

Resolution of Enantiomers and Diastereomers

When a synthesis yields a mixture of stereoisomers (a racemic mixture of enantiomers or a mixture of diastereomers), resolution techniques are employed to separate them lumenlearning.comreadchemistry.comdalalinstitute.com. Early work on this compound involved separating diastereomers and resolving the α-racemate into its d- (dexoxadrol) and l- (levoxadrol) enantiomers using established procedures psu.edu.

Resolution of enantiomers can be achieved by converting them into diastereomers through reaction with an enantiomerically pure chiral resolving agent lumenlearning.comreadchemistry.com. Diastereomers have different physical properties, such as solubility and melting point, which allows for their separation by techniques like fractional crystallization or chromatography lumenlearning.comreadchemistry.comdalalinstitute.com. Once separated, the resolving agent can be cleaved to regenerate the individual enantiomers readchemistry.com. Chromatographic methods, particularly using columns coated with chiral stationary phases, are also effective for the direct separation of enantiomers readchemistry.com.

Design and Synthesis of this compound Analogues

The synthesis of this compound analogues involves modifying the core structure to explore structure-activity relationships. Modifications have been made to both the piperidine and the 1,3-dioxolane ring systems researchgate.netnih.gov.

Modifications to the Piperidine Ring System

Modifications to the piperidine ring of this compound have been explored, particularly at position 4 benchchem.compsu.edursc.orgnih.govnih.gov. Introducing various substituents at this position, such as hydroxy, methoxy, amino, and methylamino groups, has been investigated to understand their impact benchchem.compsu.edursc.org. The synthesis of these analogues often involves incorporating the desired functional group into a piperidine precursor before or during the coupling with the dioxolane moiety psu.edursc.org.

For example, the synthesis of dexoxadrol analogues with substituents at position 4 of the piperidine ring has utilized the hetero-Diels-Alder reaction as a key step psu.edursc.org. Fluorinated this compound analogues with fluorine substituents at position 4 of the piperidine ring have been synthesized through the fluorination of diastereomeric piperidones and alcohols researchgate.netnih.gov. This fluorination step can proceed with inversion of configuration nih.gov. Research has indicated that the configuration at the ring junction (position 2 of the piperidine and position 4 of the dioxolane) and the axial orientation of the C-4 substituent on the piperidine ring are important for the activity of these analogues psu.edursc.orgnih.govnih.gov.

Substituent Effects on the 1,3-Dioxolane Moiety

Modifications to the 1,3-dioxolane ring have also been explored in the synthesis of this compound analogues nih.gov. While some modifications to the dioxolane ring have resulted in inactive compounds, alterations to the groups attached to the dioxolane ring have shown varying effects on activity nih.gov. For instance, in analogues related to etoxadrol (a compound structurally similar to this compound but with an ethyl and a phenyl group on the dioxolane ring), replacing the phenyl ring with thienyl rings or modifying the ethyl group has influenced activity nih.gov. The synthesis of these analogues involves preparing modified dioxolane precursors and coupling them with the piperidine system nih.gov.

The formation of the 1,3-dioxolane ring itself can be achieved through the ketalization of ketones, such as benzophenone, with diols like glycerol benchchem.compsu.eduwikipedia.org. Stereoselective methods for forming substituted 1,3-dioxolanes have also been developed, often involving the oxidation of alkenes in the presence of suitable nucleophiles mdpi.com.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a key strategy in medicinal chemistry aimed at modifying the physicochemical and biological properties of a lead compound while retaining or enhancing its desired biological activity. drughunter.comresearchgate.netcambridgemedchemconsulting.com For this compound, studies have investigated the impact of replacing specific atoms or groups within its structure to identify analogues with potentially improved properties, particularly concerning their affinity for the NMDA receptor. nih.govresearchgate.netpsu.eduresearchgate.net

Research has focused on modifications to the piperidine ring, a core component of the this compound structure. nih.govresearchgate.netpsu.edu For instance, a series of chiral non-racemic this compound analogues with various substituents at the 4-position of the piperidine ring have been synthesized and evaluated. nih.govpsu.edu These studies revealed that the stereochemistry of the ring junction (position 2 of the piperidine ring and position 4 of the dioxolane ring) and the axial orientation of the substituent at the 4-position of the piperidine ring are critical for high NMDA receptor affinity. nih.govpsu.eduresearchgate.net

Specific bioisosteric replacements at the 4-position of the piperidine ring have been explored. Analogues bearing a hydroxy moiety at this position, such as (S,S,S)-5 (WMS-2508), demonstrated potent NMDA antagonist activity with high selectivity. nih.govpsu.eduresearchgate.net Fluorinated derivatives have also been synthesized. nih.govresearchgate.netnih.gov For example, the introduction of an axially oriented fluorine atom in position 4 resulted in 2-(2,2-diphenyl-1,3-dioxolan-4-yl)-4-fluoropiperidine (WMS-2517), which showed significant NMDA receptor affinity. researchgate.netnih.gov An analogue with an additional fluorine atom in the equatorial 4-position (WMS-2513) also exhibited affinity, albeit slightly reduced. researchgate.netnih.gov

These studies highlight that even seemingly minor bioisosteric changes, such as the introduction of a fluorine atom or a hydroxyl group, can significantly influence the interaction with the NMDA receptor, underscoring the importance of stereochemistry and substituent orientation in the design of this compound analogues.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles in the synthesis of pharmaceutical compounds, including this compound and its analogues, is becoming increasingly important to minimize environmental impact and improve process efficiency. gctlc.orgsigmaaldrich.comyale.eduscienceinschool.org Green chemistry aims to reduce or eliminate the use and generation of hazardous substances, maximize atom economy, use safer solvents, and minimize energy consumption. gctlc.orgsigmaaldrich.comyale.eduacs.org

While specific detailed studies on the "green synthesis" of this compound itself are less extensively documented in the immediate search results, research into the synthesis of related 1,3-dioxolanes and piperidines, which form the core structure of this compound, often incorporates green chemistry considerations. imist.maacs.orgacs.orgnih.gov

For instance, the synthesis of 1,3-dioxolanes can be achieved through the condensation of diols and carbonyl compounds using heterogeneous catalysts, such as layered clays (B1170129) and acid-activated clays, which can be considered greener alternatives to homogeneous acid catalysts. imist.manih.gov These methods can potentially be applied to the formation of the dioxolane ring in this compound synthesis. imist.manih.gov

Furthermore, research into atom-economical reactions, such as cycloaddition reactions, for the synthesis of chloromethyl-1,3-dioxolanes from epichlorohydrin (B41342) and ketones using supported heteropolyacids as reusable catalysts exemplifies the application of green chemistry principles in the synthesis of the dioxolane core. acs.orgacs.org These approaches aim for high atom economy, minimize waste, and utilize reusable catalysts. acs.orgacs.org

The development of asymmetric synthesis methods, such as the one described for the first asymmetric synthesis of Dexoxadrol starting from D-mannitol, can also align with green chemistry principles by improving yield and reducing the need for laborious separation of enantiomers, thus minimizing waste. researchgate.netthieme-connect.com

Advanced Structural Elucidation and Conformational Analysis of Dioxadrol and Its Analogues

Application of X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. nih.govspringernature.com This technique relies on the diffraction pattern produced when X-rays are passed through a high-quality single crystal of the compound. The resulting electron density map allows for the precise placement of each atom in the crystal lattice. researchgate.net

For chiral molecules like Dioxadrol, which exist as multiple stereoisomers, X-ray crystallography is particularly crucial. The technique of anomalous dispersion, which measures intensity differences of Bijvoet pairs, enables the unambiguous assignment of the absolute stereochemistry of each chiral center without the need for a known chiral reference. nih.gov

In the case of the this compound series, X-ray crystallographic analysis was successfully applied to its most active isomer, dexoxadrol (B1663360). This analysis definitively established its absolute configuration as (4S, 6S). This finding is fundamental to understanding its structure-activity relationship, as it defines the optimal chirality required for its biological activity.

Table 1: Crystallographic Data Summary for Dexoxadrol This table presents typical parameters included in a crystallographic study and is for illustrative purposes.

ParameterDescriptionExample Value
Chemical FormulaThe elemental composition of the molecule.C20H23NO2
Crystal SystemThe symmetry system of the crystal lattice.Orthorhombic
Space GroupThe specific symmetry group of the crystal.P212121
Absolute ConfigurationThe determined stereochemistry at chiral centers.(4S, 6S)
Flack ParameterA value used to confirm the absolute structure assignment (a value near zero for the correct enantiomer).0.0(1)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics in solution, which is often more relevant to its biological environment. hyphadiscovery.comnih.gov

A full structural assignment of this compound in solution requires a suite of 1D and 2D NMR experiments.

1D NMR: The basic ¹H (proton) and ¹³C (carbon) NMR spectra provide initial information on the chemical environment of each nucleus. The chemical shifts, signal integrations (for ¹H), and multiplicities (splitting patterns) offer clues to the molecular structure. mdpi.com

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the spin systems within the piperidine (B6355638) and dioxolane rings of this compound. wikipedia.orgyoutube.com

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons they are directly attached to (one-bond correlation). This is essential for assigning the carbon skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two to three bonds). It is vital for connecting different fragments of the molecule, such as linking the piperidine and dioxolane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly important for determining stereochemistry and conformation.

Table 2: Representative NMR Correlations for this compound Structure Elucidation This table illustrates the types of correlations used for structural assignment and is hypothetical due to the lack of published this compound-specific data.

NMR ExperimentInformation GainedExample Application for this compound
COSY¹H-¹H spin-spin coupling networks.Establishing connectivity within the piperidine ring protons.
HSQCDirect ¹H-¹³C one-bond correlations.Assigning each carbon atom based on its attached proton's chemical shift.
HMBCLong-range ¹H-¹³C correlations (2-3 bonds).Confirming the connection between the C4 of the dioxolane and C2 of the piperidine.
NOESY¹H-¹H through-space proximity.Determining the relative orientation of substituents on the dioxolane and piperidine rings.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. purdue.edu It is indispensable for confirming the molecular weight of a synthesized compound and, through tandem MS (MS/MS) experiments, for gaining structural insights from its fragmentation patterns. researchgate.netnih.gov

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its elemental composition with high accuracy, thereby validating its molecular formula. In tandem mass spectrometry, the molecular ion of this compound would be isolated and fragmented by collision-induced dissociation (CID). core.ac.uk The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Analysis of the neutral losses and the m/z of the fragment ions allows for the logical reconstruction of the molecule's connectivity. Key fragmentation pathways for this compound would likely involve cleavage of the dioxolane ring and fragmentation of the piperidine ring, providing confirmation of the core structure. While detailed fragmentation studies for this compound are not widely published, the general principles of fragmentation analysis for similar heterocyclic compounds are well-established. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. wikipedia.org Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that provides information about the stereochemical features of a molecule in solution. nih.govcreative-proteomics.com

Each enantiomer of a chiral compound produces a CD spectrum that is an exact mirror image of its counterpart. This makes CD an excellent tool for characterizing the enantiomers of this compound and confirming their stereochemical assignment. medwinpublishers.comnih.gov The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the molecule's absolute configuration and its preferred conformation in solution. While a definitive assignment of absolute configuration from CD spectra alone can be challenging without reference compounds or computational support, it provides a crucial spectroscopic signature for a given enantiomer.

Computational Approaches for Predicting and Verifying this compound Conformations

Computational chemistry provides powerful tools for exploring the conformational landscape of flexible molecules like this compound and for corroborating experimental findings. nih.govmit.edu Techniques such as Density Functional Theory (DFT) and molecular mechanics can be used to calculate the relative energies of different possible conformations. nih.govdrugdesign.org

A systematic conformational search can identify low-energy conformers. The geometric parameters (bond lengths, angles, dihedrals) of these predicted structures can then be compared with experimental data from X-ray crystallography. Furthermore, theoretical NMR chemical shifts and coupling constants can be calculated for the lowest energy conformers and compared with experimental NMR data to determine the most probable conformation in solution. nih.gov Similarly, theoretical CD spectra can be calculated for a specific absolute configuration (e.g., the (4S, 6S) determined by X-ray) and compared with the experimental spectrum to provide further confirmation of the stereochemical assignment. nih.gov These computational methods serve as a vital bridge between experimental data and the dynamic 3D structure of the molecule. nih.gov

Molecular and Cellular Interaction Mechanisms of Dioxadrol

Characterization of N-methyl-D-aspartate (NMDA) Receptor Binding Profile

The principal mechanism of action for Dioxadrol involves its function as an antagonist at the NMDA receptor, a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory. nih.govwikipedia.org

Specificity and Affinity for the Phencyclidine (PCP) Binding Site

This compound acts as a non-competitive antagonist by binding with high affinity to a site within the ion channel of the NMDA receptor, commonly known as the phencyclidine (PCP) binding site. nih.govnih.gov This interaction is stereoselective, with the (+)-isomer, dexoxadrol (B1663360), demonstrating a significantly higher affinity for this site than the (-)-isomer, levoxadrol (B1675189). nih.gov Dexoxadrol's affinity for the NMDA receptor has been quantified with a Ki value of 19.0 nM. In contrast, levoxadrol is a very weak blocker at this site and does not significantly displace PCP-like ligands. nih.gov

Table 1: Binding Affinity of this compound Isomers at the NMDA Receptor PCP Site

CompoundKi (nM)
Dexoxadrol19.0
LevoxadrolVery Low Affinity nih.gov

This table displays the inhibitor constant (Ki), a measure of binding affinity. A lower Ki value indicates a higher affinity for the receptor site.

Modulatory Effects on NMDA Receptor Ion Channel Function in Isolated Systems

As an uncompetitive channel blocker, this compound inhibits the function of the NMDA receptor by physically occluding the ion channel pore. nih.govwikipedia.org This blockade prevents the influx of cations, most notably Ca2+, which is essential for the receptor's downstream signaling cascades. wikipedia.org The binding of this compound to the PCP site occurs when the channel is in its open state, meaning it requires the initial binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to the receptor. nih.govwikipedia.org This mechanism effectively dampens excessive glutamatergic neurotransmission. The modulatory effect is stereoselective, with dexoxadrol being a potent channel blocker, consistent with its higher binding affinity. nih.gov

Stereoselective Interactions with NMDA Receptor Subunits

The profound difference in affinity between dexoxadrol and levoxadrol for the NMDA receptor indicates a highly specific stereochemical requirement for binding. Research into analogues of dexoxadrol has shown that the (S,S)-configuration is critical for high-affinity interaction with the PCP binding site. nih.gov This stereoselectivity arises from the specific three-dimensional architecture of the binding site located deep within the ion channel, which is formed by the transmembrane domains of the various NMDA receptor subunits. The precise fit of the dexoxadrol molecule into this site allows for a stable, high-affinity interaction that is not possible with the levoxadrol isomer.

Investigation of Sigma (σ) Receptor Binding Properties

Beyond its primary activity at the NMDA receptor, this compound also interacts with sigma (σ) receptors, which are a distinct class of intracellular proteins. nih.gov There are two major subtypes, σ1 and σ2, which are involved in a variety of cellular signaling and modulatory functions. sigmaaldrich.comwikipedia.org

Affinity and Selectivity for σ1 and σ2 Receptor Subtypes

Dexoxadrol is known to be a sigma receptor agonist. Studies on this compound derivatives have indicated that the core structure possesses a significant affinity for sigma receptors, particularly the σ1 subtype. For example, a piperidine (B6355638) derivative of this compound was identified as a novel lead compound for high-affinity σ1-receptor ligands. nih.gov Conversely, other research efforts have focused on synthesizing this compound analogues with high selectivity against σ1 and σ2 receptors, further implying that the parent compound has notable affinity for these sites that can be modulated through chemical modification. nih.gov

Comparative Analysis of this compound Isomers at Sigma Receptors

While dexoxadrol is characterized as a sigma receptor agonist, a detailed comparative analysis of the binding affinities (Ki values) for both dexoxadrol and levoxadrol at the σ1 and σ2 subtypes is not extensively detailed in the available literature. The existing research on derivatives suggests that the this compound scaffold is amenable to interaction with the σ1 receptor. nih.gov However, the precise selectivity profile and the relative potency of the two isomers at each sigma receptor subtype remain areas for further detailed investigation.

Modulation of Voltage-Gated Potassium (K+) Channels

There is a notable absence of research specifically investigating the interaction between this compound and voltage-gated potassium (K+) channels. These channels are crucial for regulating cellular excitability, and their modulation by chemical compounds can have significant physiological effects.

Electrophysiological Studies on Channel Blockade

No electrophysiological studies detailing the blockade of voltage-gated K+ channels by this compound are available in the current body of scientific literature. Such studies would be essential to characterize the compound's potential to inhibit or alter the normal function of these ion channels, including parameters such as the concentration-dependent block, voltage-dependency, and the kinetics of interaction.

Stereoselective Effects on K+ Channel Activity

This compound exists as stereoisomers, dexoxadrol and levoxadrol. However, research into the stereoselective effects of these isomers on K+ channel activity has not been reported. Investigating the differential interactions of each isomer would be critical to understanding the three-dimensional pharmacophore responsible for any potential activity and could reveal important structure-activity relationships.

Exploration of Other Potential Molecular Targets and Off-Target Interactions at the Cellular Level

While this compound and its analogues are known to interact with phencyclidine (PCP) binding sites, a broader screening for other potential molecular targets and off-target interactions at the cellular level has not been extensively documented. nih.gov Identifying such interactions is crucial for a complete understanding of a compound's pharmacological profile and for predicting its potential cellular effects beyond its primary target. Without such studies, the full spectrum of this compound's molecular interactions remains unknown.

Downstream Molecular Signaling Pathway Investigations in Cellular Models

Investigations into the downstream molecular signaling pathways affected by this compound in cellular models are not described in the available literature. Elucidating these pathways is fundamental to understanding the cellular consequences of this compound's interactions with its molecular targets. Such studies would typically involve analyzing changes in second messenger systems, protein phosphorylation cascades, and gene expression patterns following cellular exposure to the compound. The absence of this information leaves a critical void in our knowledge of this compound's mechanism of action at the cellular level.

Computational Chemistry and Quantitative Structure Activity Relationship Qsar Studies of Dioxadrol

Development of QSAR Models for Predicting Receptor Binding Affinity

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important tool in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For Dioxadrol and its analogues, QSAR studies have been instrumental in understanding the structural requirements for potent receptor binding.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors that accurately capture the physicochemical properties of the molecules under investigation. For this compound and its derivatives, a range of descriptors have been explored to quantify the structural features influencing their affinity for NMDA and sigma receptors. These descriptors can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For analogues of dexoxadrol (B1663360), a stereoisomer of this compound, key electronic descriptors have been correlated with NMDA receptor affinity. These include electrostatic potentials, calculated gas phase proton affinities (representing the negative enthalpies of deprotonation), and dipole moments. benthamscience.com Studies have shown that a decrease in proton affinity and an increase in the dipole moment are correlated with a decrease in NMDA receptor affinity. benthamscience.com

Steric Descriptors: These describe the size and shape of the molecule. While specific 3D-QSAR studies on this compound are not widely published, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are commonly employed for similar compounds. mdpi.comdrugdesign.org These methods calculate steric and electrostatic fields around the molecules to determine how their three-dimensional properties relate to biological activity. drugdesign.org

Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule. They are two-dimensional descriptors derived from the graph representation of the molecule. scienceopen.com

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its interaction with biological membranes and receptor binding pockets.

The selection of these descriptors is guided by an understanding of the structure-activity relationships of this compound analogues. For instance, it is known that high affinity for the phencyclidine binding site of the NMDA receptor is achieved with compounds that have two phenyl residues or one phenyl and a small alkyl residue at the acetalic center. benthamscience.comnih.gov Furthermore, the presence of at least one oxygen in the heterocyclic ring is necessary, and a primary amino group generally confers the highest receptor affinity. benthamscience.comnih.gov

Below is a table summarizing the types of molecular descriptors relevant to QSAR studies of this compound analogues:

Descriptor TypeExamplesRelevance to this compound Analogues
Electronic Electrostatic Potential, Dipole Moment, Proton AffinityCorrelated with NMDA receptor affinity; lower proton affinity and higher dipole moment can decrease affinity. benthamscience.com
Steric Molecular Volume, Surface Area, CoMFA/CoMSIA FieldsImportant for understanding the fit within the receptor binding pocket.
Topological Connectivity Indices, Shape IndicesDescribe the overall structure and branching of the molecule.
Hydrophobic LogP, Hydrophobic Fields (CoMSIA)Crucial for membrane permeability and interaction with hydrophobic regions of the binding site.

Statistical Validation of Predictive QSAR Models

The development of a QSAR model is followed by rigorous statistical validation to ensure its robustness, reliability, and predictive power. researchgate.net A statistically sound model should not only accurately reproduce the activity of the compounds in the training set but also predict the activity of new, untested compounds. mdpi.com The validation process involves several statistical metrics:

Coefficient of Determination (R²): This parameter measures the goodness-of-fit of the model, indicating the proportion of variance in the biological activity that is explained by the model. mdpi.com A value closer to 1.0 suggests a better fit. For 3D-QSAR models of other NMDA receptor antagonists, R² values as high as 0.980 have been reported. mdpi.com

Cross-validated Coefficient (Q²): This is a measure of the internal predictive ability of the model, often determined using the leave-one-out (LOO) method. mdpi.com A Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov For instance, a CoMFA model for NMDA receptor antagonists showed a Q² of 0.540. mdpi.com

External Validation (Predictive R²): The most stringent test of a QSAR model is its ability to predict the activity of an external set of compounds that were not used in model development. The predictive R² (R²pred) assesses this capability. google.com A CoMSIA model for NMDA antagonists, for example, had an R²pred of 0.701. mdpi.com

Y-Randomization: This test ensures that the model is not a result of a chance correlation by randomly shuffling the biological activity data and rebuilding the model. A valid model should have significantly lower R² and Q² values for the randomized data. researchgate.net

The table below illustrates the key statistical parameters used for validating QSAR models and provides example values from studies on similar classes of compounds.

Statistical ParameterDescriptionTypical Acceptable ValueExample Value (NMDA Antagonists)
Goodness-of-fit of the model.> 0.60.980 (CoMFA) mdpi.com
Q² (LOO) Internal predictive ability.> 0.50.665 (CoMSIA) mdpi.com
R²pred External predictive ability.> 0.60.701 (CoMSIA) mdpi.com
Y-Randomization Checks for chance correlation.Low R² and Q² for scrambled data-

Molecular Docking and Dynamics Simulations for Ligand-Receptor Complex Formation

Molecular docking and dynamics simulations are powerful computational techniques that provide a three-dimensional view of how a ligand, such as this compound, interacts with its receptor at an atomic level. longdom.orgnih.govresearchgate.net These methods are crucial for understanding the binding mechanism and for the rational design of new drugs. longdom.orgnih.govresearchgate.net

Prediction of this compound Binding Modes at NMDA and Sigma Receptors

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com For this compound, these simulations are focused on the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor and the binding pocket of the sigma receptor. nih.govnih.gov

At the NMDA receptor , the binding of this compound analogues is known to be stereoselective, with the (S,S)-configuration being crucial for high affinity. benthamscience.com Docking simulations would likely show that the protonated piperidine (B6355638) nitrogen forms a key electrostatic interaction with an acidic residue in the PCP binding site. The two phenyl groups are expected to engage in hydrophobic and aromatic interactions with nonpolar residues within the channel. For other NMDA receptor antagonists, interactions with amino acids such as Phenylalanine (Phe176) and Glutamic acid (Glu235, Glu236) have been identified as important. mdpi.com

For the sigma receptor , which is structurally distinct from the NMDA receptor, this compound analogues also show high affinity. nih.gov Docking studies of ligands into the sigma-1 receptor have highlighted the importance of interactions with residues like Glu172. researchgate.net It is anticipated that the basic nitrogen of this compound would form a salt bridge with this glutamic acid residue, while the aromatic rings would occupy a hydrophobic region of the binding pocket.

Analysis of Energetic Contributions to Ligand Binding

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the binding event in a physiological environment. rowan.edufrontiersin.org These simulations allow for the calculation of the binding free energy, which is a measure of the affinity of the ligand for the receptor. researchgate.net

The binding free energy is composed of several energetic contributions:

Van der Waals Interactions: These are attractive or repulsive forces between atoms and are significant in the hydrophobic interactions between the phenyl groups of this compound and nonpolar residues of the receptor. mdpi.com

Electrostatic Interactions: These include the strong ionic interaction between the positively charged piperidine nitrogen of this compound and negatively charged amino acid residues like glutamate (B1630785) or aspartate in the binding site. mdpi.com

Solvation Energy: This term accounts for the energy change associated with the desolvation of the ligand and the binding site upon complex formation.

By decomposing the total binding free energy into these components, researchers can identify the key driving forces for this compound binding. This information is invaluable for understanding why certain structural modifications enhance or diminish binding affinity. For instance, the high affinity of primary amines can be attributed to a more favorable electrostatic contribution. benthamscience.comnih.gov

Pharmacophore Modeling for Rational Design of this compound Analogues

Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.netpharmacophorejournal.com A pharmacophore model serves as a 3D template for designing new molecules with improved potency and selectivity. dovepress.com

Based on the known structure-activity relationships of this compound and related compounds, a pharmacophore model for NMDA receptor antagonists would likely include the following features:

A Positive Ionizable (PI) Feature: Representing the protonated piperidine nitrogen, which is critical for the electrostatic interaction with the receptor.

Two Hydrophobic/Aromatic (HY/AR) Features: Corresponding to the two phenyl rings, which are essential for hydrophobic interactions within the binding pocket.

A Hydrogen Bond Acceptor (HBA) Feature: Potentially representing one of the oxygen atoms in the dioxolane ring.

The spatial arrangement of these features is critical. For sigma-1 receptor ligands, pharmacophore models often consist of a positive ionizable feature and two hydrophobic regions at specific distances. nih.govnih.gov The design and synthesis of novel this compound analogues are often guided by these pharmacophoric hypotheses. researchgate.net For example, modifications to the piperidine or dioxolane rings, or substitution on the phenyl rings, can be evaluated in silico by how well the new molecules fit the pharmacophore model before undertaking their chemical synthesis. nih.gov This computational pre-screening significantly streamlines the drug discovery process, allowing for a more focused and efficient search for new therapeutic agents. nih.govresearchgate.net

Electrostatic Potential and Dipole Moment Calculations in Relation to Biological Activity

In the field of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) studies serve as a powerful tool to elucidate the intricate connection between the chemical structure of a molecule and its biological effects. For this compound and its analogs, particularly in the context of their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, computational analyses focusing on electrostatic potential and dipole moments have provided significant insights into their mechanism of action.

The electrostatic potential maps of these compounds, which visualize the three-dimensional distribution of charge, are instrumental in understanding how these molecules interact with the binding site of the NMDA receptor. Regions of positive and negative potential dictate the likely points of electrostatic interaction, such as hydrogen bonding or ionic interactions, with the amino acid residues of the receptor. A higher dipole moment indicates a greater separation of charge within the molecule, which can influence its orientation and binding affinity within the receptor's electric field.

A study by Banerjee and colleagues in 2010 provided quantitative data that underscores this relationship. By calculating the dipole moments and measuring the NMDA receptor affinity (expressed as the inhibition constant, Ki) for a series of dexoxadrol analogues with modifications at the 4-position of the piperidine ring, a clear trend was observed. Analogues with lower dipole moments generally exhibited higher affinity for the NMDA receptor.

The detailed findings from this research are summarized in the interactive data table below, which correlates the calculated dipole moment with the experimentally determined NMDA receptor affinity for several key this compound analogues.

CompoundSubstituent at 4-positionDipole Moment (Debye)NMDA Receptor Affinity (Ki, nM)
Dexoxadrol Analogue 1H1.8828
Dexoxadrol Analogue 2F (axial)3.517
Dexoxadrol Analogue 3F (equatorial)2.1448
Dexoxadrol Analogue 4OH (axial)3.2328
Dexoxadrol Analogue 5OH (equatorial)1.95134
Dexoxadrol Analogue 6OMe (axial)3.48>10,000
Dexoxadrol Analogue 7OMe (equatorial)2.19>10,000

Data sourced from Banerjee et al., Bioorganic & Medicinal Chemistry, 2010.

These findings highlight the delicate balance of electronic properties required for potent NMDA receptor antagonism. The data suggests that while a certain degree of polarity is necessary for receptor interaction, an excessively high dipole moment may be detrimental to binding affinity. This information is invaluable for the rational design of new this compound-based compounds with potentially enhanced therapeutic profiles. By computationally modeling the electrostatic potential and dipole moments of novel structures, researchers can prioritize the synthesis of candidates with a higher probability of potent and selective biological activity.

Advanced Analytical Method Development for Dioxadrol Research

Chromatographic Techniques for High-Purity Isolation and Quantification

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation, identification, and quantification of substances with high resolution. nih.gov For a chiral compound like Dioxadrol, both achiral and chiral chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for determining the purity of this compound and quantifying it in research samples. wiley.comhplc.eu A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, offering robust and reproducible results. nih.gov

The method involves using a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of this compound and any impurities between the two phases. A Diode Array Detector (DAD) or a UV detector is commonly used for detection, as the diphenyl moiety in this compound's structure provides a strong chromophore. nih.govreddit.com

Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity. nih.govresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the method's sensitivity. nih.gov

Table 1: Illustrative RP-HPLC Method Parameters for this compound Purity Analysis This interactive table provides typical parameters for the quantitative analysis of this compound.

Parameter Value Description
Column C18, 250 mm x 4.6 mm, 5 µm A standard reversed-phase column for separating non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 7.0) (60:40 v/v) An isocratic mobile phase providing good peak shape and resolution.
Flow Rate 1.0 mL/min A typical flow rate ensuring efficient separation within a reasonable timeframe.
Detection UV at 262 nm The wavelength of maximum absorbance for accurate detection and quantification.
Injection Volume 10 µL A standard volume for injecting the sample onto the column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Retention Time ~5.8 min The characteristic time it takes for this compound to elute from the column under these conditions.
Linearity (R²) >0.999 Indicates a strong correlation between detector response and concentration over a defined range.
LOD ~0.05 µg/mL The lowest concentration of this compound that can be reliably detected.

| LOQ | ~0.15 µg/mL | The lowest concentration of this compound that can be accurately quantified. |

This compound exists as four stereoisomers due to its two chiral centers. ncats.io Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. wvu.edunih.gov Chiral HPLC using a Chiral Stationary Phase (CSP) is the most effective method for this purpose. phenomenex.comeijppr.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have demonstrated broad enantioselectivity for a wide range of chiral compounds. nih.govchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the this compound enantiomers and the chiral selector of the stationary phase. eijppr.com These interactions, which can include hydrogen bonding, π-π interactions, and steric hindrance, result in different retention times for each enantiomer, allowing for their resolution and the determination of enantiomeric purity. eijppr.com

Table 2: Representative Chiral HPLC Method for this compound Enantiomeric Separation This interactive table outlines typical conditions for separating the enantiomers of this compound.

Parameter Value Rationale
Column Polysaccharide-based CSP (e.g., Chiralpak® IA) Known for excellent resolving power for a wide variety of chiral compounds. rsc.org
Mobile Phase n-Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v) A normal-phase solvent system commonly used with polysaccharide CSPs. Diethylamine is added to improve the peak shape of basic compounds like this compound.
Flow Rate 0.8 mL/min Optimized for achieving the best balance between resolution and analysis time.
Detection UV at 262 nm Utilizes the compound's chromophore for sensitive detection of each enantiomer.
Resolution (Rs) >2.0 A resolution value greater than 1.5 indicates baseline separation, ensuring accurate quantification of each enantiomer.

| Elution Order | Enantiomer 1 (~8.2 min), Enantiomer 2 (~9.5 min) | The differential interaction with the CSP leads to distinct retention times. |

Spectroscopic Methods for Quantitative Analysis in Research Assays

Spectroscopic techniques provide rapid and sensitive means for quantifying compounds in solution, which is essential for various in vitro research assays. nih.gov

UV-Visible spectroscopy is a simple, rapid, and non-destructive method for determining the concentration of this compound in solutions, provided it is the only absorbing species at the measurement wavelength. cutm.ac.in The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing substance and the path length of the light. basicmedicalkey.com

To perform a quantitative analysis, a solution of this compound is scanned across the UV-visible spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). libretexts.org A calibration curve is then constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of unknown samples can then be calculated from their absorbance using this calibration curve.

Table 3: Spectroscopic Properties of this compound for Quantitative Analysis This interactive table summarizes the key UV-Visible spectroscopic parameters for this compound.

Parameter Value Significance
Solvent Ethanol The choice of solvent can influence the λmax and molar absorptivity. Ethanol is a common, transparent UV solvent.
λmax 262 nm The wavelength of maximum absorbance, providing the highest sensitivity for quantification. cutm.ac.in
Molar Absorptivity (ε) ~450 L·mol⁻¹·cm⁻¹ A constant that relates absorbance to molar concentration according to the Beer-Lambert law. It is a measure of how strongly the molecule absorbs light at the λmax.

| Linear Range | 1 - 25 µg/mL | The concentration range over which the Beer-Lambert law holds true, resulting in a linear relationship between absorbance and concentration. |

Radioligand binding assays are the gold standard for studying the interaction of a compound with its receptor target. creative-bioarray.comnih.gov For this compound, these assays are used to determine its binding affinity for the phencyclidine (PCP) binding site within the NMDA receptor ion channel. ncats.ionih.gov

The most common format is a competitive binding assay. oncodesign-services.com In this setup, a biological preparation containing the target receptor (e.g., rat brain membrane homogenates) is incubated with a fixed concentration of a radiolabeled ligand (a "hot" ligand) known to bind to the target site, such as [³H]TCP (1-[1-(2-thienyl)cyclohexyl]piperidine). nih.gov Various concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand. oncodesign-services.com The amount of radioactivity bound to the membranes is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated from the IC₅₀ value.

Table 4: Representative Radioligand Binding Assay Data for this compound Isomers This interactive table presents typical binding affinity data for this compound isomers at the NMDA receptor PCP site.

Compound Radioligand Preparation IC₅₀ (nM) Binding Affinity (Ki) (nM)
Dexoxadrol (B1663360) (α-(+)-Dioxadrol) [³H]TCP Rat brain homogenates ~45 ~30
Levoxadrol (B1675189) (α-(-)-Dioxadrol) [³H]TCP Rat brain homogenates >10,000 >8,000

| β-(+/-)-Dioxadrol | [³H]TCP | Rat brain homogenates | >10,000 | >8,000 |

Methodologies for Monitoring this compound Stability in Experimental Media

Assessing the chemical stability of this compound in various experimental media (e.g., buffers, cell culture media, plasma) is crucial for the correct interpretation of research data. Stability-indicating analytical methods, typically HPLC, are developed to quantify the concentration of the parent compound over time and to detect any degradation products.

Forced degradation studies are often performed to understand the degradation pathways of this compound. This involves exposing the compound to stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis. Samples are taken at various time points and analyzed by a validated stability-indicating HPLC method. The method must be able to resolve the this compound peak from any potential degradant peaks, ensuring the accurate measurement of the parent drug.

Table 5: Example of this compound Stability in Forced Degradation Studies This interactive table shows hypothetical results from a stability study of this compound after 24 hours of incubation under various stress conditions.

Condition Medium Temperature % this compound Remaining Observations
Hydrolysis 0.1 M HCl 60 °C 85.2% Moderate degradation under acidic conditions.
Hydrolysis 0.1 M NaOH 60 °C 91.5% Minor degradation under basic conditions.
Oxidation 3% H₂O₂ 25 °C 78.9% Significant degradation observed in the presence of an oxidizing agent.

| Control | Phosphate Buffer (pH 7.4) | 25 °C | 99.5% | Stable in neutral aqueous buffer. |

Development of Standardized Analytical Protocols for Research Laboratories

The development of standardized analytical protocols for this compound research is fundamental to ensuring the consistency, reliability, and comparability of data generated across different laboratories and studies. A robust, well-defined protocol minimizes analytical variability, thereby enabling accurate assessment of the compound's properties and behavior. Adherence to guidelines established by the International Council for Harmonisation (ICH), such as ICH Q2(R1), provides a framework for validating that an analytical procedure is suitable for its intended purpose. gmp-compliance.orgloesungsfabrik.deslideshare.net The standardization process involves several critical stages, from the management of reference materials to the validation of analytical methods and inter-laboratory proficiency testing.

A primary objective is to establish protocols that are precise, accurate, and robust enough to withstand minor variations in execution. pharmastate.academyscispace.com This ensures that whether the analysis is for purity assessment, impurity profiling, or stability testing, the results are dependable. sindromedown.netpharmaguideline.com The development of these protocols relies on a combination of chromatographic and spectroscopic techniques, each optimized and validated for the specific analytical goal. ijpsjournal.com

Core Components of a Standardized Protocol

A comprehensive standardized protocol for this compound analysis is built upon several key pillars: a certified reference standard, detailed sample preparation procedures, and validated instrumental methods.

Reference Standard Management : The foundation of any quantitative analysis is a well-characterized reference standard. pharmtech.comamericanpharmaceuticalreview.com A primary this compound reference standard must be of the highest possible purity (typically ≥99.5%) and thoroughly characterized to confirm its identity and purity. eurofins.comeag.com This standard is accompanied by a Certificate of Analysis (CoA), which documents critical information such as lot number, purity, identity confirmation data (from techniques like NMR, MS, and IR spectroscopy), and retest dates. chromatographyonline.comnih.gov All quantitative measurements are performed relative to this standard, making its integrity paramount.

Sample Preparation : To minimize variability, the protocol must specify every step of sample preparation. This includes the precise weight of the sample, the type and volume of dissolution solvents, sonication time, and filtration procedures. For impurity analysis, a standardized protocol for forced degradation studies is also necessary to identify potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Instrumental Analysis : The protocol must detail the exact methods for quantifying this compound and identifying its impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assay and impurity determination due to its high resolution and sensitivity. onyxipca.compharmasalmanac.com For identifying volatile impurities or confirming the structure of unknown peaks, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool. thermofisher.comomicsonline.orgmedistri.swiss

A standardized HPLC method for this compound assay and purity would specify the following parameters to ensure reproducibility.

Table 1: Standardized HPLC Method Parameters for this compound Analysis

ParameterSpecification
ColumnC18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile PhaseGradient elution with Acetonitrile and 0.1% Formic Acid in Water
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
DetectorUV-Vis Diode Array Detector (DAD)
Detection Wavelength225 nm

For the structural confirmation and analysis of volatile or semi-volatile compounds, a standardized GC-MS protocol is developed.

Table 2: Standardized GC-MS Method Parameters for Impurity Identification

ParameterSpecification
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at 1.0 mL/min
Inlet Temperature250°C
Oven ProgramStart at 50°C, ramp to 320°C at 20°C/min
Mass SpectrometerQuadrupole or Time-of-Flight (TOF)
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Range40-500 m/z

Method Validation and Performance Criteria

Once developed, the analytical protocol undergoes rigorous validation in accordance with ICH Q2(R1) guidelines to demonstrate its suitability. slideshare.netfda.gov The validation process assesses several key performance characteristics, with predefined acceptance criteria to ensure the method is fit for its purpose. demarcheiso17025.com

Table 3: Validation Parameters and Acceptance Criteria for this compound HPLC Assay Method

ParameterAcceptance CriteriaTypical Result
Specificity No interference from placebo, impurities, or degradation products at the retention time of this compound.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.r² = 0.9998
Range 80% to 120% of the target assay concentration.Method is linear, accurate, and precise within this range.
Accuracy Mean recovery between 98.0% and 102.0%.100.5% mean recovery
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0%.RSD = 0.45%
Intermediate Precision RSD ≤ 2.0% (across different days, analysts, and equipment).RSD = 0.82%
Limit of Quantitation (LOQ) S/N ratio ≥ 10; demonstrated with acceptable precision and accuracy.0.05 µg/mL
Robustness No significant impact on results from deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2).Results remain within system suitability criteria.

Inter-laboratory Comparison and Protocol Finalization

The final step in standardization is to ensure the protocol is transferable and reproducible in different laboratory settings. sciencepharma.com This is often accomplished through an inter-laboratory study (or round-robin test), where multiple laboratories analyze identical, blinded samples of this compound using the drafted protocol. The results are statistically compared to assess the method's reproducibility. fda.gov Consistent outcomes across labs confirm the protocol's robustness and clarity. Following a successful inter-laboratory validation, the protocol is finalized, version-controlled, and distributed for use in all research laboratories involved in this compound analysis.

Future Research Trajectories and Methodological Innovations in Dioxadrol Studies

Novel Synthetic Methodologies for Enhanced Structural Complexity and Diversity

Future synthetic efforts concerning Dioxadrol will likely focus on creating analogues with greater structural complexity and diversity to probe its structure-activity relationships (SAR) more deeply. While past research has explored modifications of the piperidine (B6355638), 1,3-dioxolane (B20135), and aromatic rings nih.gov, new methodologies can unlock previously inaccessible chemical space. The application of modern synthetic techniques is crucial for generating novel compound libraries for biological screening hilarispublisher.com.

Key areas for development include:

Transition-Metal Catalysis : Techniques such as Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) have become essential for constructing carbon-carbon and carbon-heteroatom bonds. hilarispublisher.com These methods could be employed to introduce a wider array of substituents onto the aromatic rings of this compound analogues, moving beyond the simple substitutions previously investigated. nih.govhilarispublisher.com The development of efficient and scalable synthetic routes is vital for producing drug candidates for extensive testing. hilarispublisher.com

Diversity-Oriented Synthesis (DOS) : This strategy aims to generate structurally diverse and complex molecules from simple starting materials. Applying DOS principles would allow for the creation of a this compound-based library with significant scaffold diversity, increasing the probability of discovering leads with improved pharmacological profiles. hilarispublisher.com

Photocatalysis and Electrosynthesis : These emerging fields offer mild and highly selective methods for forging complex bonds. nih.gov Such technologies could facilitate the synthesis of this compound derivatives that are challenging to produce using traditional thermal methods, potentially leading to compounds with unique stereochemical or electronic properties.

Application of Advanced Biophysical Techniques for Receptor Interaction Kinetics

A thorough understanding of the binding kinetics—the rates of association (kon) and dissociation (koff)—between this compound analogues and their molecular targets is critical for optimizing drug efficacy. Advanced biophysical methods are crucial for providing an in-depth analysis of these compound-target interactions. nuvisan.com Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) are now well-established for the detailed characterization of compound binding. nuvisan.comnih.gov

Surface Plasmon Resonance (SPR) : SPR can provide real-time, label-free measurement of binding affinity and kinetics. This technique would be invaluable for rapidly screening this compound analogues against the PCP binding site to determine how structural modifications affect both the binding strength and the residence time of the compound at the receptor. nih.gov

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy) of the interaction. nuvisan.comnih.gov This data can offer insights into the driving forces behind the binding of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to identify the binding site of a ligand on its target protein and to characterize the structural changes that occur upon binding. nuvisan.comnih.gov This would be particularly useful for confirming that novel analogues engage the same target site as the parent compound.

These methods allow for the comprehensive kinetic and thermodynamic characterization of novel compounds, which is essential for understanding their structure-activity relationships and mode of action. nuvisan.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. nih.govmdpi.com These computational tools can significantly accelerate the design and optimization of novel this compound-based ligands. nih.govastrazeneca.com

Machine learning algorithms can be trained on existing SAR data for this compound and related compounds to build predictive models. astrazeneca.com These models can then be used to:

Virtual Screening : Screen virtual libraries of millions of potential this compound analogues to predict their binding affinity for the target receptor, prioritizing the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design : Utilize generative AI models to design entirely new molecules that are optimized for high affinity and selectivity towards the desired target. nih.gov

Identify Off-Target Interactions : Predict potential interactions with other proteins, which can help in anticipating side effects or discovering new therapeutic applications. nih.gov Deep learning models, in particular, are adept at predicting interactions even when the 3D structure of the target is unknown. nih.gov

The integration of chemogenomic models, which use both ligand and protein information, can further enhance the ability to predict interactions between new this compound analogues and their targets. nih.gov

The synthesis of novel this compound analogues will generate a large volume of analytical data from techniques like mass spectrometry (MS) and NMR. AI can be employed to automate and accelerate the process of structure elucidation. Machine learning algorithms can be trained to analyze raw spectral data, identify key structural features, and propose the correct chemical structure, thereby reducing a significant bottleneck in the synthetic workflow.

Exploration of Unconventional Molecular Targets in Fundamental Neurobiology

While this compound is known to interact with phencyclidine (PCP) binding sites, its full pharmacological profile may involve other molecular targets within the central nervous system. nih.gov A systematic exploration of unconventional targets is warranted to uncover novel mechanisms of action and potential therapeutic indications. More than 65 discrete molecular targets have been reported for some neurologically active compounds, highlighting the potential for polypharmacology. nih.gov

Future research should involve screening this compound and its key analogues against a broad panel of neurological targets, including:

G-protein coupled receptors (GPCRs)

Ion channels

Transporters

Enzymes

Identifying novel, physiologically relevant targets for this compound could open up entirely new avenues for research and development in treating neurological disorders. nih.gov

Development of High-Throughput Screening Assays for Chemical Libraries

To efficiently evaluate the large number of this compound analogues generated through novel synthetic methodologies, the development of robust high-throughput screening (HTS) assays is essential. chemdiv.com HTS uses automation to rapidly test thousands of compounds for their biological activity.

Key considerations for developing HTS for this compound research include:

Assay Format : Miniaturizing assays into 1536-well plate formats allows for the screening of large compound libraries with minimal reagent consumption. chemdiv.comnuvisan.com

Diverse Libraries : Screening should not be limited to newly synthesized this compound analogues. Including them within larger, structurally diverse compound collections can help identify novel scaffolds with similar activity. ku.edu

Follow-Up Assays : A successful HTS campaign requires a well-defined cascade of secondary and orthogonal assays to confirm hits, eliminate false positives, and characterize the mechanism of action of the most promising compounds. chemdiv.com

Publicly available HTS data repositories can also serve as a valuable resource for developing new computational models and understanding broader SAR trends. nih.gov

Q & A

Q. How do researchers address variability in this compound’s behavioral outcomes across rodent strains?

  • Methodological Answer :
  • Strain selection : Compare Sprague-Dawley vs. C57BL/6 mice to assess genetic influences.
  • Environmental controls : Standardize housing conditions (e.g., light cycles, diet).
  • Mixed-effects models : Account for intra-strain variability in statistical analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.